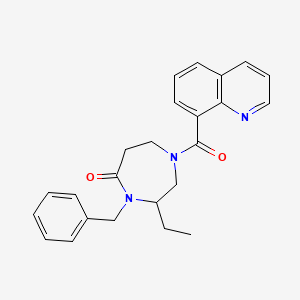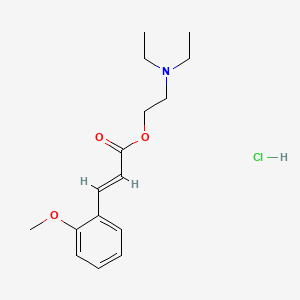
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the benzodiazepine family. Benzodiazepines are a class of drugs that are commonly used as sedatives, hypnotics, and anxiolytics. Ro 15-4513, however, is not used as a drug, but rather as a research tool to study the mechanism of action of benzodiazepines.
作用機序
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 binds to the benzodiazepine site on the GABA-A receptor with high affinity. However, unlike benzodiazepines, this compound 15-4513 does not activate the receptor. Instead, it blocks the effects of benzodiazepines by preventing them from binding to the receptor. This allows researchers to selectively study the effects of benzodiazepines on the GABA-A receptor.
Biochemical and Physiological Effects
This compound 15-4513 has no direct biochemical or physiological effects. It does not activate or inhibit the GABA-A receptor, nor does it affect any other receptors or enzymes in the body. Its only function is to selectively block the benzodiazepine site on the GABA-A receptor.
実験室実験の利点と制限
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 has several advantages as a research tool. It is highly selective for the benzodiazepine site on the GABA-A receptor, which means that it does not affect other receptors or enzymes in the body. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound 15-4513 also has some limitations. It is not a physiological ligand, which means that it does not occur naturally in the body. This limits its usefulness in studying the effects of endogenous benzodiazepines. Additionally, this compound 15-4513 is not a clinically relevant compound, which means that its effects may not accurately reflect the effects of benzodiazepines in vivo.
将来の方向性
There are several future directions for research on 4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513. One area of interest is the development of new compounds that selectively target different subtypes of the GABA-A receptor. Another area of interest is the study of the effects of this compound 15-4513 on different types of cells and tissues. Finally, researchers may also be interested in studying the effects of this compound 15-4513 in vivo, using animal models to investigate the role of benzodiazepines in various physiological and pathological processes.
Conclusion
In conclusion, this compound 15-4513 is a chemical compound that is used as a research tool to study the mechanism of action of benzodiazepines. It is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which allows researchers to selectively study the effects of benzodiazepines on the receptor. While this compound 15-4513 has several advantages as a research tool, it also has some limitations, and its effects may not accurately reflect the effects of benzodiazepines in vivo. Nonetheless, this compound 15-4513 remains an important tool for studying the GABA-A receptor and the role of benzodiazepines in the body.
合成法
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 can be synthesized using a multistep process that involves the condensation of 8-chloroquinoline-5-carboxylic acid with benzylamine to form 8-benzylaminoquinoline-5-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to form this compound.
科学的研究の応用
4-benzyl-3-ethyl-1-(quinolin-8-ylcarbonyl)-1,4-diazepan-5-one 15-4513 is used as a research tool to study the mechanism of action of benzodiazepines. Benzodiazepines bind to specific sites on the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound 15-4513 is a selective antagonist of the benzodiazepine site on the GABA-A receptor, which means that it binds to the same site as benzodiazepines, but does not activate it. By studying the effects of this compound 15-4513 on the GABA-A receptor, researchers can gain insights into the mechanism of action of benzodiazepines.
特性
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoline-8-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-20-17-26(15-13-22(28)27(20)16-18-8-4-3-5-9-18)24(29)21-12-6-10-19-11-7-14-25-23(19)21/h3-12,14,20H,2,13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANUHDVVMZFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5328212.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5328227.png)
![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328239.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)
![2-bromo-4-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-6-ethoxyphenyl acetate](/img/structure/B5328249.png)

![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)
![6-(3-methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5328277.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5328307.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)
![2-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)